Ammonium xylenesulfonate

描述

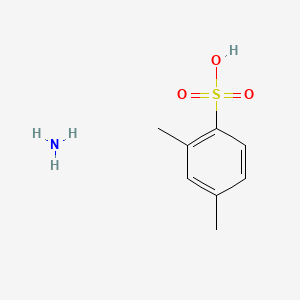

Ammonium xylenesulfonate is an organic compound with the chemical formula C8H13NO3S. It is commonly used as a hydrotrope, which helps to increase the solubility of hydrophobic compounds in water. This compound is particularly valued in the formulation of household and industrial cleaning products due to its ability to enhance the performance of surfactants .

准备方法

Ammonium xylenesulfonate is typically synthesized through a sulfonation reaction. The process involves the reaction of xylene with sulfur trioxide in a continuous reactor, such as a falling film reactor. The resulting sulfonic acid is then neutralized with ammonia to produce this compound . The reaction conditions generally include a mole ratio of sulfur trioxide to xylene of 1:1 and a temperature range of 30-60°C .

化学反应分析

Ammonium xylenesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce sulfonic acids.

Reduction: Reduction reactions can convert it back to xylene derivatives.

Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Chemical Properties and Functionality

Ammonium xylenesulfonate is an anionic surfactant that disrupts the surface tension of water by forming micelles. These micelles enhance the ability of solutions to penetrate and wet surfaces, making AXS effective in various formulations. It is characterized by high foaming capacity, low skin irritation, and biodegradability, which contribute to its popularity in consumer products .

Applications in Personal Care Products

AXS is predominantly used in personal care formulations such as:

- Shampoos and Body Washes : Acts as a foaming agent and wetting agent, improving the spreadability and cleansing efficiency of products. It enhances the texture and feel of hair and skin due to its conditioning properties .

- Facial Cleansers : Provides mild cleansing without causing irritation, making it suitable for sensitive skin formulations .

- Bubble Baths and Liquid Soaps : Its foaming capabilities make it ideal for creating luxurious lather in bath products .

Cleaning Agents

AXS finds extensive use in various cleaning applications:

- Household Cleaners : Used in light-duty and heavy-duty cleaners due to its effective soil removal properties. It helps dissolve greases and oils on surfaces .

- Dishwashing Detergents : Its surfactant properties facilitate the removal of food residues from dishes .

- Industrial Cleaning Solutions : Employed in formulations for wax strippers and other industrial cleaning agents, leveraging its ability to penetrate tough soils .

Agricultural Applications

In agriculture, AXS serves as a hydrotrope, enhancing the solubility of active ingredients in pesticide formulations. This property allows for better application efficiency and effectiveness of agrochemicals .

Case Study 1: Personal Care Formulations

A study demonstrated that shampoos containing AXS exhibited improved foam stability and cleansing efficiency compared to those without it. The incorporation of AXS resulted in enhanced user satisfaction regarding product performance.

Case Study 2: Industrial Cleaning Efficacy

Research on heavy-duty cleaners showed that formulations with AXS achieved superior soil removal compared to traditional surfactants. The study highlighted AXS's ability to maintain cleaning power while reducing skin irritation potential.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Personal Care Products | Shampoos, body washes | High foam, mild cleansing |

| Cleaning Agents | Household cleaners, detergents | Effective soil removal |

| Agricultural Products | Pesticide formulations | Improved solubility of active ingredients |

作用机制

The primary mechanism of action of ammonium xylenesulfonate is its ability to act as a hydrotrope. It reduces the surface tension of water, allowing hydrophobic compounds to dissolve more easily. This is achieved through the interaction of its hydrophilic and hydrophobic functional groups with water and hydrophobic molecules, respectively .

相似化合物的比较

Ammonium xylenesulfonate is often compared with other sulfonate hydrotropes such as:

- Sodium xylenesulfonate

- Potassium xylenesulfonate

- Calcium xylenesulfonate

- Ammonium cumenesulfonate These compounds share similar hydrotropic properties but differ in their solubility, stability, and specific applications. This compound is unique in its balance of hydrophilic and hydrophobic properties, making it particularly effective in a wide range of formulations .

生物活性

Ammonium xylenesulfonate (AXS) is a quaternary ammonium compound that has garnered attention for its biological properties, particularly in antimicrobial activity and applications in various industries. This article delves into the biological activity of AXS, highlighting its mechanisms, efficacy, and relevant case studies.

AXS is a surfactant with the chemical formula C₈H₁₃NO₃S, classified under quaternary ammonium compounds (QACs). These compounds are known for their ability to disrupt microbial cell membranes due to their cationic nature. The positive charge of AXS allows it to interact with the negatively charged components of bacterial membranes, leading to cell lysis and death.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₃NO₃S |

| Molecular Weight | 189.26 g/mol |

| CAS Number | 26447-10-9 |

| Solubility | Water-soluble |

| pH Range | 5-7 |

Antimicrobial Activity

AXS exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 250 to 500 µg/mL against various strains, indicating its potential as an effective antimicrobial agent.

Case Study: Antimicrobial Efficacy

In a study examining the antibacterial properties of several quaternary ammonium compounds, AXS showed significant activity against Staphylococcus aureus and Escherichia coli. The results indicated that AXS could inhibit bacterial growth effectively, with MIC values comparable to other known antimicrobial agents.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250-500 |

| Escherichia coli | 250-500 |

| Pseudomonas aeruginosa | 500 |

Cytotoxicity and Safety Profile

The safety profile of AXS has been evaluated in various studies. It has demonstrated low cytotoxicity against human cell lines, making it a suitable candidate for use in consumer products such as cosmetics and personal care items. The half-maximal inhibitory concentration (IC50) for cytotoxic effects was found to be significantly higher than the MIC values, suggesting a favorable therapeutic index.

Applications in Industry

AXS is utilized in various formulations, including shampoos, conditioners, and other personal care products due to its surfactant properties. Its ability to enhance skin conditioning and provide viscosity control makes it a valuable ingredient in cosmetic formulations.

Table 3: Applications of this compound

| Application | Description |

|---|---|

| Personal Care Products | Surfactant, skin conditioning agent |

| Antimicrobial Agent | Effective against bacteria and fungi |

| Viscosity Control Agent | Stabilizes formulations in cosmetics |

属性

IUPAC Name |

azane;2,4-dimethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S.H3N/c1-6-3-4-8(7(2)5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTOZJXFOAPXMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)O)C.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [eChemPortal: SIDSUNEP] Available as a clear, yellow liquid with an ammonia odor that is 40% ammonium xylene sulfonate and 60% water; [MSDSonline] | |

| Record name | Ammonium xylenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7968 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

50.0 [mmHg] | |

| Record name | Ammonium xylenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7968 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26447-10-9 | |

| Record name | Benzenesulfonic acid, dimethyl-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium xylenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of ammonium xylenesulfonate in the research presented?

A1: The research investigates the use of this compound as a hydrotrope to enhance the solubility of m- and p-aminoacetophenone isomers in aqueous solutions []. Hydrotropes, like this compound, increase the solubility of hydrophobic compounds in water, which can be beneficial for separation and purification processes.

Q2: How does the effectiveness of this compound as a hydrotrope compare to other hydrotropes studied?

A2: The research compares the solubilization ability of this compound to several other hydrotropes, including sodium butyl monoglycol sulfate, sodium cumenesulfonate, sodium xylenesulfonate, and sodium toluenesulfonate []. The study found that the effectiveness of these hydrotropes in solubilizing m- and p-aminoacetophenones varied depending on the hydrotrope concentration and temperature. This suggests that selecting the optimal hydrotrope for a specific application would require considering the specific solute and the desired operating conditions.

Q3: What are the potential applications of using this compound as a hydrotrope for separating m- and p-aminoacetophenone isomers?

A3: The differing solubilities of m- and p-aminoacetophenones in this compound solutions at various concentrations and temperatures could be utilized for their separation []. This could involve selectively precipitating one isomer by manipulating the temperature or hydrotrope concentration, leading to a more efficient and potentially cost-effective separation process compared to traditional methods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。